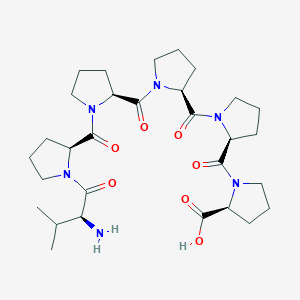
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a synthetic peptide composed of multiple proline and valine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the peptide.
化学反应分析
Types of Reactions
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: Oxidation of proline residues can lead to the formation of hydroxyproline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyproline derivatives, while substitution can introduce new functional groups into the peptide chain.
科学研究应用
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as an inhibitor of angiotensin-converting enzyme (ACE), which is relevant for blood pressure regulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The pathways involved include the renin-angiotensin system and kinin-kallikrein system.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another peptide with ACE inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Similar in structure and function, also an ACE inhibitor.
Uniqueness
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline is unique due to its extended proline sequence, which may confer distinct structural and functional properties compared to shorter peptides. This uniqueness can influence its stability, binding affinity, and overall biological activity.
属性
CAS 编号 |
921192-63-4 |
|---|---|
分子式 |
C30H46N6O7 |
分子量 |
602.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H46N6O7/c1-18(2)24(31)29(41)35-16-6-11-22(35)27(39)33-14-4-9-20(33)25(37)32-13-3-8-19(32)26(38)34-15-5-10-21(34)28(40)36-17-7-12-23(36)30(42)43/h18-24H,3-17,31H2,1-2H3,(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI 键 |
WDZZZQHFPYCDBM-BTNSXGMBSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)
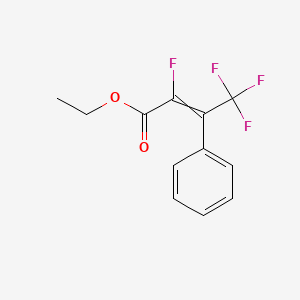
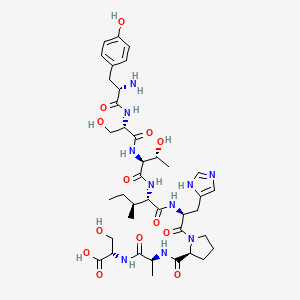
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)
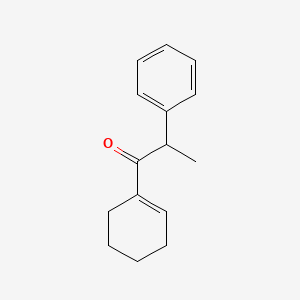
![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
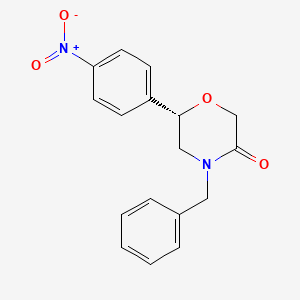
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
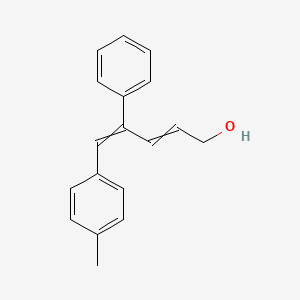
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)

